molecular formula C17H13Cl2N3OS2 B2877835 2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868974-48-5

2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2877835
CAS No.: 868974-48-5
M. Wt: 410.33
InChI Key: ITAYPSGTZSMHMN-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative synthesized via dehydrosulfurization of N,N’-disubstituted hydrazinecarbothioamide precursors. The reaction employs iodine and triethylamine in DMF, yielding the target product with 84% efficiency after recrystallization from acetonitrile . This compound belongs to a class of heterocyclic molecules with demonstrated applications in pharmaceuticals, materials science, and agrochemicals due to their structural versatility and bioactivity .

Properties

IUPAC Name

2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS2/c1-10-4-2-3-5-11(10)9-24-17-22-21-16(25-17)20-15(23)13-7-6-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAYPSGTZSMHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound features a 2-methylphenyl methyl sulfanyl group at the 5-position of the thiadiazole ring and a 2,4-dichlorobenzamide moiety. Key structural analogs differ in substituents, which critically influence physicochemical and biological properties:

Compound Name/ID Substituents on Thiadiazole Ring Benzamide/Other Moieties Reference
Target Compound 5-[(2-methylphenyl)methyl]sulfanyl 2,4-dichlorobenzamide
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide 5-[(4-chlorophenyl)methyl]sulfanyl 4-(dimethylsulfamoyl)benzamide
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 5-(benzylsulfanyl), 2-sulfanyl 3-chloro-4-methylphenyl acetamide
N-(5-(2-cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) 2-cyano-3-(furan-2-yl)acrylamido Benzamide
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-chlorobenzylidene, 5-(4-methylphenyl) Amine linkage

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance stability and binding affinity in molecular docking studies.
  • Bulkier substituents (e.g., benzylsulfanyl in ) may reduce solubility but improve membrane permeability.
  • Heteroaromatic appendages (e.g., furan-2-yl in ) correlate with anticancer activity due to π-π stacking interactions.

Key Observations :

  • Conventional methods (e.g., dehydrosulfurization) offer moderate yields but require purification via recrystallization .
  • Microwave-assisted synthesis reduces reaction time and improves yields, highlighting a trend toward green chemistry.

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound exhibits C=S stretching at ~1243–1258 cm⁻¹ and NH stretching at ~3150–3319 cm⁻¹, consistent with thiadiazole-thione tautomers .
    • Analogs with triazole-thiones (e.g., ) lack C=O bands (1663–1682 cm⁻¹), confirming cyclization.
  • NMR Data :
    • 1H-NMR : Aromatic protons in the 2-methylphenyl group resonate at δ 7.2–7.4 ppm, while methylene sulfanyl (–SCH₂–) appears at δ 4.3–4.5 ppm .
    • 13C-NMR : Thiadiazole carbons are observed at δ 165–170 ppm, with benzamide carbonyls at δ 168–172 ppm .

Key Observations :

  • Anticancer activity is linked to electron-deficient acrylamido groups (e.g., 7c ).
  • Halogenated analogs (e.g., 4-chlorobenzylidene in ) show broader agrochemical applications.

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